O-Methyllinalool, also known as (−)-O-methyllinalool, is a naturally occurring monoterpenoid compound characterized by its floral and citrus scent. It is structurally related to linalool, featuring a methoxy group that differentiates it from its parent compound. The molecular formula of O-Methyllinalool is , with a molecular weight of approximately 168.28 g/mol .
This compound is typically found in various essential oils and is utilized in the fragrance industry due to its pleasant aroma. O-Methyllinalool is noted for its stability and low toxicity, making it suitable for use in personal care products and cosmetics.
The synthesis of O-Methyllinalool can be achieved through methods similar to those used for linalool, including catalytic hydrogenation and reaction with acetic acid in the presence of copper(I) chloride .
Research indicates that O-Methyllinalool exhibits several biological activities:
Several synthesis methods for O-Methyllinalool have been documented:
O-Methyllinalool finds diverse applications across various industries:
Interaction studies involving O-Methyllinalool have primarily focused on its safety profile and potential interactions with other compounds:
O-Methyllinalool shares structural similarities with several other monoterpenoids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Linalool | Floral scent; widely used in fragrances | |
| Ethyl Linalool | Similar aroma; used in perfumery | |
| Nerolidol | Floral-citrus scent; potential anti-inflammatory | |
| Geraniol | Sweet rose-like aroma; used in cosmetics | |
| Myrcene | Earthy aroma; precursor to many terpenes |
What sets O-Methyllinalool apart from these compounds is its specific methoxy substitution which influences its olfactory properties and biological activities. While closely related to linalool and ethyl linalool, the presence of the methoxy group enhances its stability and modifies its scent profile, making it particularly valuable in fragrance formulations.